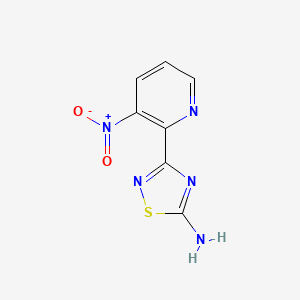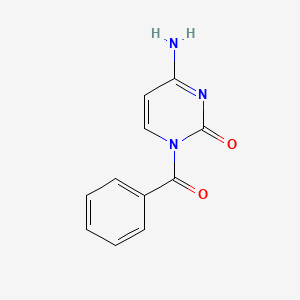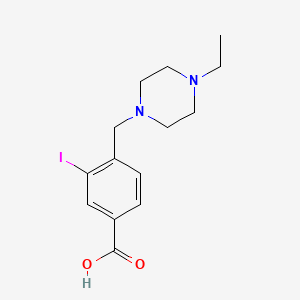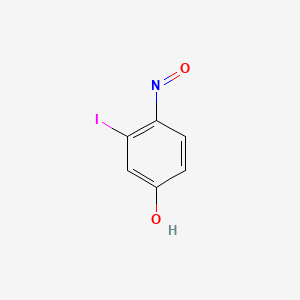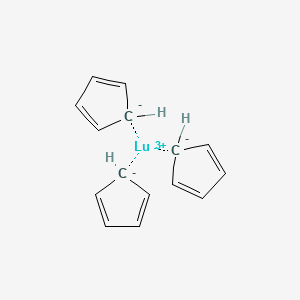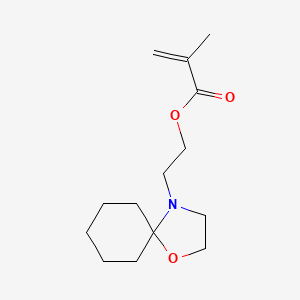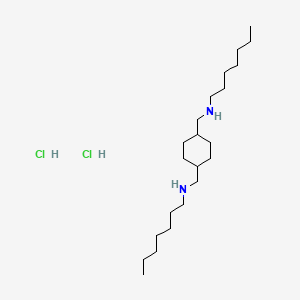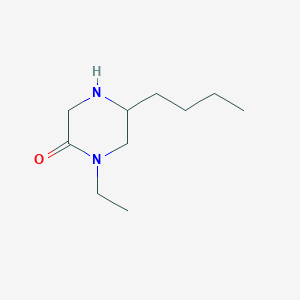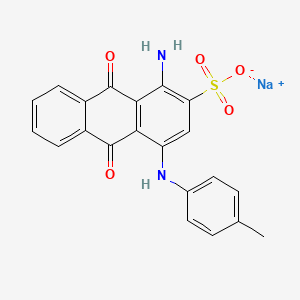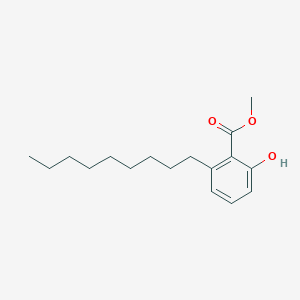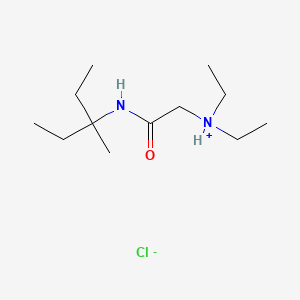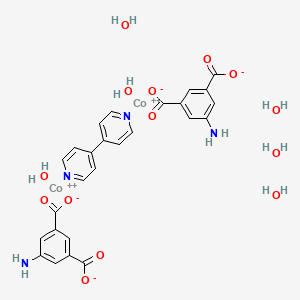
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate is a complex compound that belongs to the class of metal-organic frameworks (MOFs). These frameworks are formed by coordination bonds between metal ions and organic ligands. This particular compound incorporates cobalt(2+) ions and 4-pyridin-4-ylpyridine ligands, along with 5-aminobenzene-1,3-dicarboxylate as the organic linker. The hexahydrate form indicates the presence of six water molecules in the structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate typically involves the reaction of cobalt(2+) salts with 5-aminobenzene-1,3-dicarboxylate and 4-pyridin-4-ylpyridine under hydrothermal conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or water at elevated temperatures (usually around 120-180°C) for several hours to days. The resulting product is then cooled and filtered to obtain the crystalline MOF .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve precise control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. Automation and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate can undergo various chemical reactions, including:
Oxidation: The amino group on the 5-aminobenzene-1,3-dicarboxylate can be oxidized to form nitro or other oxidized derivatives.
Reduction: The cobalt(2+) ions can be reduced to cobalt(0) or cobalt(1+) under suitable conditions.
Substitution: The ligands in the MOF can be substituted with other ligands, altering the framework’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.
Major Products
Oxidation: Nitro derivatives of 5-aminobenzene-1,3-dicarboxylate.
Reduction: Reduced forms of cobalt and modified organic linkers.
Substitution: New MOFs with different ligands and altered properties.
Scientific Research Applications
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential in drug delivery systems, where the MOF can encapsulate and release therapeutic agents.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in gas storage and separation, particularly for capturing and storing gases like CO₂ and H₂.
Mechanism of Action
The mechanism by which 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate exerts its effects is primarily through its ability to form stable coordination bonds with various molecules. The cobalt(2+) ions act as coordination centers, while the organic ligands provide a framework that can interact with target molecules. This interaction can lead to catalytic activity, gas adsorption, or drug encapsulation, depending on the application .
Comparison with Similar Compounds
Similar Compounds
- 5-aminobenzene-1,3-dicarboxylate;zinc(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;copper(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;nickel(2+);4-pyridin-4-ylpyridine;hexahydrate
Uniqueness
The uniqueness of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate lies in its specific combination of cobalt(2+) ions and the 4-pyridin-4-ylpyridine ligand, which imparts distinct catalytic and adsorption properties. Compared to similar compounds with different metal ions, this compound may exhibit enhanced stability, reactivity, or selectivity in certain applications .
Properties
Molecular Formula |
C26H30Co2N4O14 |
|---|---|
Molecular Weight |
740.4 g/mol |
IUPAC Name |
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate |
InChI |
InChI=1S/C10H8N2.2C8H7NO4.2Co.6H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-6-2-4(7(10)11)1-5(3-6)8(12)13;;;;;;;;/h1-8H;2*1-3H,9H2,(H,10,11)(H,12,13);;;6*1H2/q;;;2*+2;;;;;;/p-4 |
InChI Key |
YKIUAQWGDBDHNI-UHFFFAOYSA-J |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].O.O.O.O.O.O.[Co+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


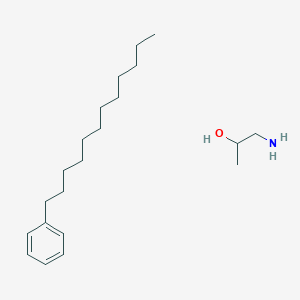
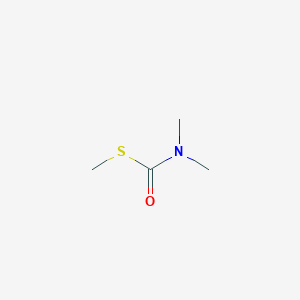
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
